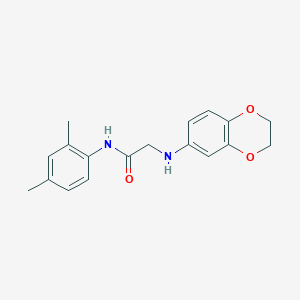

N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~1~-(2,4-dimethylphenyl)glycinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~1~-(2,4-dimethylphenyl)glycinamide” is a compound that has been synthesized and studied for its enzyme inhibitory potential . It belongs to the class of sulfonamides, which are chemotherapeutic compounds consisting of a -SO~2~NH~2~ functional group .

Synthesis Analysis

The synthesis of this compound starts with the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3. This yields N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide, which is then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in DMF and lithium hydride as a base to afford various 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides .Molecular Structure Analysis

The molecular formula of the compound is C24H24O6N2S, and it has a molecular weight of 468 g/mol .Chemical Reactions Analysis

The compound has been tested for its inhibitory activities against α-glucosidase and acetylcholinesterase (AChE). Most of the compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak against AChE .Physical And Chemical Properties Analysis

The compound is an amorphous powder with a melting point of 119-120 °C .Applications De Recherche Scientifique

Porphyrin-Based Compound Synthesis

Porphyrins, involved in various biochemical processes, can be synthesized using N-(Porphyrin-2-ylmethyl)glycine, a precursor that may involve structures similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,4-dimethylphenyl)glycinamide. This synthesis pathway allows access to novel porphyrin-chlorin and porphyrin-tetraazachlorin dyads, highlighting the compound's utility in creating complex organic structures with potential applications in photodynamic therapy and solar energy conversion (Silva et al., 2006).

Antimicrobial Compound Development

A study focused on synthesizing benzodioxin-based sulfonamide derivatives, including structures resembling N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,4-dimethylphenyl)glycinamide, demonstrated these compounds' potential as antimicrobial and antifungal agents. This research indicates the compound's relevance in developing new therapeutic agents for combating infectious diseases (Abbasi et al., 2020).

Anti-Diabetic Agent Synthesis

Another application includes the synthesis of benzodioxin-sulfonamide derivatives as anti-diabetic agents. These compounds, structurally related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,4-dimethylphenyl)glycinamide, showed weak to moderate inhibitory activities against α-glucosidase enzyme, indicating their potential in managing type-2 diabetes (Abbasi et al., 2023).

Orientations Futures

The compound has shown promising results in enzyme inhibitory studies, particularly against yeast α-glucosidase . Future research could focus on further exploring its potential applications in pharmaceutical chemistry, particularly in the development of new drugs for the treatment of diseases where these enzymes play a key role.

Propriétés

IUPAC Name |

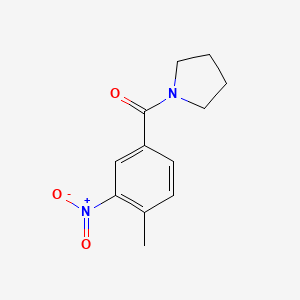

2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-N-(2,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-12-3-5-15(13(2)9-12)20-18(21)11-19-14-4-6-16-17(10-14)23-8-7-22-16/h3-6,9-10,19H,7-8,11H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIMTLNAHHRHNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CNC2=CC3=C(C=C2)OCCO3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B5524537.png)

![5-(4-fluorobenzylidene)-3-[(4-fluorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524544.png)

![{4-[(3-{[4-(carboxymethoxy)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5524551.png)

![2-(1,2-benzisoxazol-3-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5524556.png)

![3-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524565.png)

amine hydrochloride](/img/structure/B5524574.png)

![2-[(2-nitro-2-phenylvinyl)thio]pyridine](/img/structure/B5524582.png)

![1,9-dimethyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5524612.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5524628.png)